Tetraphenylcyclopentadienone

Beschreibung

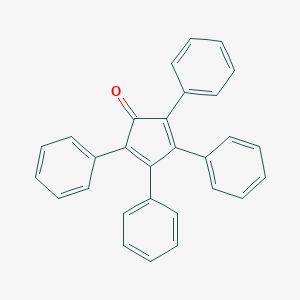

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H20O/c30-29-27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(29)24-19-11-4-12-20-24/h1-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLGPSDNOLCVGSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060059 | |

| Record name | Tetraphenyl-2,4-cyclopentadien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479-33-4 | |

| Record name | 2,3,4,5-Tetraphenyl-2,4-cyclopentadien-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraphenylcyclopentadienone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraphenylcyclopentadienone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243761 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetraphenylcyclopentadienone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220314 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetraphenylcyclopentadienone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2060 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Cyclopentadien-1-one, 2,3,4,5-tetraphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraphenyl-2,4-cyclopentadien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraphenylcyclopentadienone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.847 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetraphenylcyclopentadienone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8CT23P8WP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Tetraphenylcyclopentadienone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, properties, synthesis, and reactivity of Tetraphenylcyclopentadienone, a pivotal building block in organic synthesis.

Molecular Structure and Properties

This compound, with the chemical formula C₂₉H₂₀O, is classified as a cyclic dienone.[1] It presents as a dark purple to black crystalline solid.[1] The central five-membered carbonyl core of the molecule is both planar and conjugated.[1] However, the bond lengths indicate an alternating single and double-bond character. The C2–C3 and C4–C5 bond distances are approximately 1.35 Å, characteristic of double bonds, while the C1–C2, C3–C4, and C5–C1 distances are closer to 1.50 Å, resembling single bonds.[1]

A defining structural feature is the spatial arrangement of the four phenyl groups, which adopt a "propeller" conformation due to steric hindrance with each other, causing them to be rotated out of the plane of the central ring.[1] Unlike its parent compound, cyclopentadienone, which readily dimerizes, the steric bulk of the phenyl groups in this compound allows it to be stable and isolable at room temperature.[1]

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₂₉H₂₀O | [1][2][3] |

| Molar Mass | 384.47 g·mol⁻¹ | [1][2][4] |

| Appearance | Dark purple to black crystalline solid | [1][5][6] |

| Melting Point | 217–220 °C | [1][7][8][9] |

| Solubility | Soluble in benzene and other organic solvents; Insoluble in water. | [1][5][8] |

| Stability | Stable, combustible, and light-sensitive. | [5][8] |

Synthesis of this compound

The most common and well-documented method for synthesizing this compound is through a double aldol condensation reaction.[10][11] This reaction involves the base-catalyzed condensation of benzil and dibenzyl ketone (1,3-diphenylacetone).[7][10]

This protocol is adapted from established literature procedures.[7][11]

Materials:

Procedure:

-

In a 500-mL round-bottom flask, dissolve 21 g of benzil and 21 g of dibenzyl ketone in 150 mL of hot 95% ethanol.[7]

-

Fit the flask with a reflux condenser and heat the solution to near its boiling point.[7]

-

Slowly add a solution of 3 g of potassium hydroxide in 15 mL of ethanol in two portions through the condenser.[7]

-

After any initial frothing has subsided, reflux the mixture for 15 minutes.[7]

-

Cool the reaction mixture to room temperature and then in an ice bath to facilitate crystallization.[7][10]

-

Collect the dark crystalline product by vacuum filtration and wash with three 10-mL portions of cold 95% ethanol.[7]

-

The resulting product, which melts at 218–220 °C, is typically obtained in a high yield of 91–96% and is sufficiently pure for most applications.[7]

-

For higher purity, the product can be recrystallized from a mixture of ethanol and benzene.[7]

Caption: Aldol condensation workflow for this compound synthesis.

Alternative methods, such as microwave-assisted synthesis, have been developed to improve reaction efficiency.

| Parameter | Conventional Method | Microwave-Assisted Method |

| Reaction Time | 15 - 30 minutes | 1 - 2 minutes |

| Catalyst | Potassium Hydroxide (KOH) | Potassium Hydroxide (KOH) / Anthranilic Acid |

| Solvent | Ethanol | Polyethylene Glycol (PEG-400) or Ethanol |

| Yield | 62% - 96% | 82% |

| Temperature | Reflux (~78 °C) | Microwave irradiation (150W) |

Data compiled from BenchChem.[11]

Chemical Reactivity and Applications

The central dienone ring of this compound is a key feature governing its reactivity, particularly its role as a diene in Diels-Alder reactions with various dienophiles.[1] These reactions are fundamental for the synthesis of complex polycyclic and heterocyclic aromatic systems.

-

Reaction with Diphenylacetylene: When reacted with diphenylacetylene, this compound serves as a precursor to hexaphenylbenzene.[1]

-

Reaction with Benzyne: The reaction with benzyne yields 1,2,3,4-tetraphenylnaphthalene.[1][12]

-

Reaction with Benzonitrile: This Diels-Alder reaction can be utilized to prepare pentaphenylpyridine derivatives.[1]

These reactions highlight its utility in constructing graphene-like molecules and other complex aromatic structures.[1]

Caption: General pathway for a Diels-Alder reaction involving this compound.

While direct applications in drug development are not extensively documented, its derivatives are of significant interest. For instance, it has been used in the synthesis of cantharidin-like compounds as potential pharmacological probes.[13] Furthermore, its derivatives are explored for their electro-optical properties.[14] In organometallic chemistry, this compound is a well-studied ligand.[1] Notably, the Shvo catalyst, a ruthenium complex derived from this compound, is utilized in specific hydrogenation reactions.[1]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. 2,4-Cyclopentadien-1-one, 2,3,4,5-tetraphenyl- [webbook.nist.gov]

- 4. 2,3,4,5-Tetraphenyl-2,4-cyclopentadien-1-one | C29H20O | CID 68068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 479-33-4 [chemicalbook.com]

- 6. This compound | Tetracyclone | C29H20O - Ereztech [ereztech.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. This compound CAS#: 479-33-4 [m.chemicalbook.com]

- 9. テトラフェニルシクロペンタジエノン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. chemlab.truman.edu [chemlab.truman.edu]

- 11. benchchem.com [benchchem.com]

- 12. This compound Reaction Lab Report | ipl.org [ipl.org]

- 13. Green Synthesis of a Cantharidine Model Compound Based on the Diels-Alder Reaction of Anti-Aromatic Tetracyclone and Maleimides as a Pharmacological Probe for Topical Application [article.sapub.org]

- 14. Tuning of the Electro-Optical Properties of this compound via Substitution of Oxygen with Sterically-Hindered Electron Withdrawing Groups - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Tetraphenylcyclopentadienone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tetraphenylcyclopentadienone, a highly conjugated aromatic compound of significant interest in organic synthesis. The document details the core reaction mechanism, provides comparative quantitative data from various synthetic protocols, and outlines detailed experimental methodologies.

Core Synthesis Mechanism: A Base-Catalyzed Double Aldol Condensation

The synthesis of this compound proceeds via a base-catalyzed double aldol condensation reaction between benzil and dibenzyl ketone (1,3-diphenylacetone).[1][2] The reaction is typically carried out in an alcoholic solvent, such as ethanol, with a strong base like potassium hydroxide (KOH) serving as the catalyst.[3][4]

The mechanism can be elucidated in the following key stages:

-

Enolate Formation: The reaction initiates with the deprotonation of an α-carbon of dibenzyl ketone by the base (e.g., hydroxide ion from KOH) to form a resonance-stabilized enolate ion.[5][6] This enolate is a potent nucleophile.

-

First Aldol Addition: The nucleophilic enolate attacks one of the electrophilic carbonyl carbons of benzil, leading to the formation of a β-hydroxy ketone intermediate after protonation from the solvent.[6]

-

First Dehydration: The β-hydroxy ketone readily undergoes dehydration (elimination of a water molecule) under the basic conditions, facilitated by the formation of a conjugated system, to yield an α,β-unsaturated ketone.[7]

-

Second Enolate Formation and Intramolecular Aldol Addition: A second α-hydrogen on the former dibenzyl ketone moiety is deprotonated by the base, forming a new enolate. This enolate then undergoes an intramolecular nucleophilic attack on the remaining carbonyl group of the original benzil unit.[6] This cyclization step forms a five-membered ring.

-

Second Dehydration: The resulting cyclic β-hydroxy ketone intermediate undergoes a final dehydration to yield the highly conjugated and intensely colored this compound.[8] The extensive conjugation is responsible for the compound's characteristic deep purple to black color.[9]

Quantitative Data Summary

The following table summarizes quantitative data from various reported experimental protocols for the synthesis of this compound, allowing for easy comparison of different methodologies.

| Parameter | Conventional Method | Microwave-Assisted Method | Microscale Protocol 1 | Microscale Protocol 2 |

| Reactants | Benzil (0.1 mol, 21 g), Dibenzyl ketone (0.1 mol, 21 g)[3][10] | Benzil (5 mmol), Dibenzylketone (5 mmol)[10] | Benzil (0.2 g), Diphenylacetone (0.2 g)[4] | Benzil (0.1048 g), Dibenzyl ketone (0.1023 g)[8] |

| Catalyst | Potassium Hydroxide (3 g)[3][10] | Potassium Hydroxide / Anthranilic Acid[10] | Potassium Hydroxide (1 pellet, ~0.1 g)[4] | Not explicitly stated, but a base is used[8] |

| Solvent | 95% Ethanol (150 mL)[3][10] | Polyethylene Glycol (PEG-400) (1 mL) or Ethanol[10] | 95% Ethanol (5 mL)[4] | Absolute Ethanol (0.8 mL)[8] |

| Reaction Time | 15 - 30 minutes[10] | 1 - 2 minutes[10] | 15 minutes[4] | Not explicitly stated |

| Temperature | Reflux (~78 °C)[10] | Microwave irradiation (150W)[10] | Gentle reflux[4] | Not explicitly stated |

| Yield | 62% - 96%[10] | 82%[10] | Not explicitly stated | Not explicitly stated |

| Melting Point | 218-220 °C[3] | 219-220 °C[10] | 218 °C (literature)[4] | Not explicitly stated |

Detailed Experimental Protocols

Conventional Synthesis: Aldol Condensation

This protocol is a widely cited method for synthesizing this compound on a laboratory scale.[3][10]

Materials:

-

Benzil (21 g, 0.1 mole)[3]

-

Dibenzyl ketone (21 g, 0.1 mole)[3]

-

95% Ethanol (150 mL)[3]

-

Potassium Hydroxide (3 g)[3]

-

Ethanol (for KOH solution) (15 mL)[3]

Procedure:

-

In a 500-mL round-bottomed flask, dissolve the benzil and dibenzyl ketone in hot 95% ethanol.[3]

-

Fit the flask with a reflux condenser and heat the solution to near its boiling point.[3]

-

Slowly add the solution of potassium hydroxide in ethanol in two portions through the condenser.[3]

-

After any initial frothing has subsided, reflux the mixture for 15 minutes.[3]

-

Cool the reaction mixture to 0 °C.[3]

-

Collect the dark crystalline product by suction filtration.[3]

-

Wash the crystals with three 10-mL portions of cold 95% ethanol.[3]

-

The product can be further purified by recrystallization from a mixture of ethanol and benzene if desired.[3]

Microscale Synthesis

This protocol is suitable for smaller scale preparations.[4]

Materials:

-

Benzil (0.2 g)[4]

-

Diphenylacetone (0.2 g)[4]

-

95% Ethanol (5 mL)[4]

-

Potassium Hydroxide (1 pellet, ~0.1 g)[4]

-

Boiling chip[4]

Procedure:

-

Combine benzil, diphenylacetone, and 95% ethanol in a 10 mL round-bottom flask.[4]

-

Add a potassium hydroxide pellet and a boiling chip to the flask.[4]

-

Attach a reflux condenser and heat the mixture to a gentle reflux for 15 minutes using a sand bath. The boiling action will provide sufficient stirring.[4]

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.[4]

-

Collect the crystals by vacuum filtration.[4]

-

Rinse the crystals with ice-cold ethanol and allow them to air dry by pulling air through the filter funnel.[4]

Visualizations

The following diagrams illustrate the synthesis mechanism and a general experimental workflow.

Caption: Reaction mechanism for the synthesis of this compound.

Caption: General experimental workflow for this compound synthesis.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chemlab.truman.edu [chemlab.truman.edu]

- 5. benchchem.com [benchchem.com]

- 6. youtube.com [youtube.com]

- 7. scribd.com [scribd.com]

- 8. youtube.com [youtube.com]

- 9. This compound - 430 Words | 123 Help Me [123helpme.com]

- 10. benchchem.com [benchchem.com]

Physical and chemical properties of Tetraphenylcyclopentadienone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraphenylcyclopentadienone, also known as tetracyclone, is a crystalline organic compound with a deep purple to black color.[1][2] Its unique electronic and structural properties make it a valuable reagent in organic synthesis and materials science. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and visualizations of these processes. This information is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development who may utilize this versatile molecule in their synthetic endeavors.

Physical and Chemical Properties

This compound is a stable, combustible, and light-sensitive solid.[3][4] It is soluble in organic solvents like benzene but insoluble in water.[1][3][5] The core of the molecule features a planar, conjugated five-membered ring, while the four phenyl groups are sterically hindered and adopt a "propeller" conformation, being twisted out of the plane of the central ring.[2]

Quantitative Physical and Chemical Data

| Property | Value | Reference |

| Molecular Formula | C₂₉H₂₀O | [1][2][6][7][8][9][10] |

| Molar Mass | 384.47 g/mol | [2][6][7][8] |

| Appearance | Dark purple to black crystalline solid/powder | [1][2][11] |

| Melting Point | 217-220 °C | [1][2][3][4][7][12][13] |

| Boiling Point | 471.14 °C (rough estimate) | [3][4] |

| Density | 1.0511 g/cm³ (rough estimate) | [3][4] |

| Refractive Index | 1.6020 (estimate) | [3][4] |

| Water Solubility | Insoluble | [3][4][5] |

| Organic Solvent Solubility | Soluble in benzene | [1][3][4] |

| Assay | ≥98% | [7] |

Spectroscopic Data

| Spectrum Type | Description | Reference |

| UV-Vis | In dichloromethane, shows a characteristic absorbance at approximately 510 nm. | [14] |

| Infrared (IR) | The spectrum is available through the Coblentz Society's collection. | [10] |

| Nuclear Magnetic Resonance (¹H NMR) | The spectrum in CDCl₃ is available. | [15][16] |

| Nuclear Magnetic Resonance (¹³C NMR) | Data is available through SpringerMaterials. | [6] |

Experimental Protocols

Synthesis of this compound via Aldol Condensation

The most common and established method for synthesizing this compound is through a base-catalyzed double aldol condensation of benzil and dibenzyl ketone (1,3-diphenylacetone).[1][2][11][17][18]

Materials:

-

Benzil (0.1 mole, 21 g)[17]

-

Dibenzyl ketone (1,3-diphenylacetone) (0.1 mole, 21 g)[17]

-

95% Ethanol (150 mL)[17]

-

Potassium Hydroxide (KOH) (3 g)[17]

-

Ethanol (for KOH solution) (15 mL)[17]

Procedure:

-

In a 500-mL round-bottom flask, dissolve the benzil and dibenzyl ketone in hot 95% ethanol.[12][17]

-

Fit the flask with a reflux condenser and bring the solution to a near-boiling temperature.[12][17]

-

Slowly add the ethanolic potassium hydroxide solution in portions through the reflux condenser.[12][17]

-

Once the initial frothing has ceased, reflux the reaction mixture for 15-30 minutes.[12][17]

-

Cool the mixture to room temperature and then further cool in an ice bath to induce crystallization.[19]

-

Collect the dark crystalline product by vacuum filtration.[12][19]

-

Wash the crystals with several small portions of cold 95% ethanol.[12]

-

The resulting product has a melting point of 218–220 °C and is typically obtained in a yield of 91–96%.[12] For most applications, this product is sufficiently pure. If further purification is required, it can be recrystallized from a mixture of ethanol and benzene.[12]

A microwave-assisted variation of this synthesis has been developed, offering a significantly reduced reaction time of 1-2 minutes and a yield of around 82%.[17] This alternative utilizes polyethylene glycol (PEG-400) or ethanol as the solvent.[17]

Key Chemical Reaction: Diels-Alder Cycloaddition

This compound is an excellent diene for Diels-Alder reactions, a powerful tool for the formation of cyclic compounds.[2][20] This reactivity is fundamental to the synthesis of polycyclic aromatic hydrocarbons (PAHs) and other complex molecular architectures.[20]

Example: Synthesis of 1,2,3,4-Tetraphenylnaphthalene via Reaction with Benzyne

This protocol describes the reaction of this compound with benzyne, generated in situ from a precursor.[21]

Materials:

-

This compound (1.54 g, 4.0 mmol)[21]

-

Phenyl[2-(trimethylsilyl)phenyl]iodonium triflate (benzyne precursor) (402 mg, 0.80 mmol)[21]

-

Tetrabutylammonium fluoride (TBAF) (approx. 1 mol/L solution in Tetrahydrofuran, 0.96 mL, 0.96 mmol)[21]

-

Dichloromethane (10 mL)[21]

Procedure:

-

Under a nitrogen atmosphere, add this compound to a solution of the benzyne precursor in dichloromethane.[21]

-

Cool the reaction mixture to 0 °C.[21]

-

Add the TBAF solution, and then stir the mixture at room temperature for 30 minutes.[21]

-

Quench the reaction with water and extract the product with dichloromethane.[21]

-

Dry the organic layer over anhydrous sodium sulfate and filter.[21]

-

Remove the solvent under reduced pressure.[21]

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane = 1:99) to yield 1,2,3,4-tetraphenylnaphthalene as a white solid (86% yield).[21]

Note: This reaction generates carbon monoxide and should be performed in a well-ventilated fume hood.[21]

Visualizations

The following diagrams illustrate the synthesis and a key reaction of this compound.

References

- 1. This compound | 479-33-4 [chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound CAS#: 479-33-4 [m.chemicalbook.com]

- 4. 479-33-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. 2,3,4,5-Tetraphenyl-2,4-cyclopentadien-1-one | C29H20O | CID 68068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 四苯基环戊二烯酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. scbt.com [scbt.com]

- 9. GSRS [precision.fda.gov]

- 10. 2,4-Cyclopentadien-1-one, 2,3,4,5-tetraphenyl- [webbook.nist.gov]

- 11. alchetron.com [alchetron.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. This compound | Tetracyclone | C29H20O - Ereztech [ereztech.com]

- 14. researchgate.net [researchgate.net]

- 15. spectrabase.com [spectrabase.com]

- 16. This compound(479-33-4) 1H NMR spectrum [chemicalbook.com]

- 17. benchchem.com [benchchem.com]

- 18. Green Synthesis of a Cantharidine Model Compound Based on the Diels-Alder Reaction of Anti-Aromatic Tetracyclone and Maleimides as a Pharmacological Probe for Topical Application [article.sapub.org]

- 19. chemlab.truman.edu [chemlab.truman.edu]

- 20. nbinno.com [nbinno.com]

- 21. TCI Practical Example: Diels-Alder Reaction Using the Benzyne Precursor | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

The Discovery and Synthesis of Tetraphenylcyclopentadienone: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraphenylcyclopentadienone, a deeply colored, crystalline solid, has captivated organic chemists for nearly a century. Its unique electronic and structural properties, coupled with its utility as a versatile building block in organic synthesis, have cemented its place in the annals of chemical history. This technical guide provides a comprehensive overview of the discovery and historical development of this compound, detailing the evolution of its synthesis from early, less efficient methods to the now-classic procedure developed by Dilthey and Quint. Detailed experimental protocols for the most significant synthetic routes are provided, along with a comparative analysis of their yields and reaction conditions. Quantitative data, including melting points and spectroscopic information, are summarized for clarity. Furthermore, this guide includes graphical representations of the primary synthetic pathway and a historical timeline of its development to aid in the understanding of this remarkable molecule.

Historical Development

The story of this compound, often nicknamed "tetracyclone," begins in the early 20th century, with its synthesis being a subject of investigation through various chemical routes. While the most widely recognized and utilized method was established in 1930, earlier reports of its formation exist, highlighting the diverse approaches chemists have taken to construct this sterically hindered and electronically unique cyclic ketone.

Early Synthetic Endeavors

Prior to the now-standard method, the preparation of this compound was reported through more complex and often lower-yielding pathways. These early methods, while not practical for routine laboratory synthesis, are of historical importance as they represent the initial explorations into the chemistry of this class of compounds.

One of the first documented syntheses involved the reaction of phenylmagnesium bromide with benzaldiphenylmaleide.[1] Another early method consisted of the reduction, dehydration, and subsequent oxidation of methylenedesoxybenzoin, which was itself obtained from the condensation of formaldehyde with desoxybenzoin.[1] These multi-step procedures were cumbersome and did not provide ready access to the compound, limiting its further study.

The Landmark Synthesis of Dilthey and Quint

The pivotal moment in the history of this compound arrived in 1930 with the work of W. Dilthey and F. Quint.[2] They developed a remarkably simple and efficient one-pot synthesis that remains the most common laboratory preparation to this day.[1] Their method involves a base-catalyzed double aldol condensation of benzil with dibenzyl ketone (1,3-diphenyl-2-propanone).[3][4] This procedure, lauded for its simplicity and high yield, made this compound readily accessible to the broader scientific community, paving the way for extensive investigations into its reactivity and applications.

The reaction proceeds through a series of enolate formations and aldol additions, followed by dehydrations to yield the highly conjugated, dark purple final product.[3] The thermodynamic stability of the resulting aromatic-like cyclopentadienone ring system drives the reaction to completion.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.

Table 1: Comparison of Historical Synthetic Methods

| Method | Precursors | Reagents | Reported Yield | Reference |

| Phenylmagnesium Bromide Route | Benzaldiphenylmaleide, Phenylmagnesium Bromide | Grignard Reagents | Not specified | [1] |

| Formaldehyde/Desoxybenzoin Route | Formaldehyde, Desoxybenzoin | Various (multi-step) | Not specified | [1] |

| Dilthey and Quint Synthesis | Benzil, Dibenzyl Ketone | Potassium Hydroxide, Ethanol | Up to 90% | [1][5] |

Table 2: Physical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₉H₂₀O | [4] |

| Molar Mass | 384.47 g/mol | [4] |

| Appearance | Dark purple to black crystalline solid | [4] |

| Melting Point | 219-222.2 °C | [5][6] |

| ¹H NMR (CDCl₃, 400MHz, ppm) | δ 8.08 (d, 2H), 7.86 (m, 6H), 7.61 (dd, 2H), 7.54 (dd, 4H), 7.42 (t, 2H) | [5] |

| ¹³C NMR (CDCl₃, 100MHz, ppm) | δ 154.2, 132.1, 131.5, 131.4, 129.0, 128.6, 128.3, 127.8, 121.7, 120.9 | [5] |

| ESI-MS (m/z) | [M+H]⁺ calculated: 384.15; found: 384.16 | [5] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound based on the method of Dilthey and Quint.

Standard Laboratory Scale Synthesis

This procedure is adapted from established literature methods.[1][5]

Materials:

-

Benzil (0.1 mole, 21.0 g)

-

Dibenzyl ketone (0.1 mole, 21.0 g)

-

Ethanol (95% or absolute), ~170 mL

-

Potassium hydroxide (3.0 g)

-

Round-bottom flask (500 mL)

-

Reflux condenser

-

Heating mantle or sand bath

-

Magnetic stirrer and stir bar

-

Ice bath

-

Buchner funnel and filter flask

-

Filter paper

Procedure:

-

In a 500-mL round-bottomed flask, combine 21.0 g of benzil and 21.0 g of dibenzyl ketone.[1]

-

Add 150 mL of hot ethanol and a magnetic stir bar.[1]

-

Attach a reflux condenser to the flask and heat the mixture with stirring until the solids dissolve.[1]

-

In a separate beaker, dissolve 3.0 g of potassium hydroxide in 15 mL of ethanol. This solution should be prepared fresh.

-

Once the benzil and dibenzyl ketone solution is near its boiling point, slowly add the ethanolic potassium hydroxide solution in portions through the top of the condenser.[1] The mixture will immediately turn a deep purple color.[7]

-

After the addition is complete, reflux the mixture with stirring for 15-30 minutes.[1][8]

-

Remove the flask from the heat and allow it to cool slowly to room temperature.

-

Cool the flask further in an ice bath to complete the crystallization of the product.[8]

-

Collect the dark crystalline product by vacuum filtration using a Buchner funnel.[8]

-

Wash the crystals with several small portions of cold 95% ethanol to remove any soluble impurities.[8]

-

Dry the product in air or in a vacuum oven. The expected yield is typically high, around 90%.[5] The melting point of the purified product is 219-220 °C.[1]

Microscale Synthesis

This procedure is suitable for smaller scale preparations.[8]

Materials:

-

Benzil (0.2 g)

-

Dibenzyl ketone (0.2 g)

-

95% Ethanol (5 mL)

-

Potassium hydroxide pellet (~0.1 g)

-

Small round-bottom flask (10 mL) or conical vial

-

Reflux condenser

-

Heating source (sand bath or heating block)

-

Boiling chip or small stir bar

-

Ice bath

-

Hirsch funnel or small Buchner funnel

Procedure:

-

Place approximately 0.2 g of benzil, 0.2 g of dibenzyl ketone, and 5 mL of 95% ethanol into a 10 mL round-bottom flask containing a boiling chip or stir bar.[8]

-

Add one pellet of solid potassium hydroxide (approximately 0.1 g) to the flask.[8]

-

Attach a reflux condenser and heat the mixture to a gentle reflux for 15 minutes.[8]

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.[8]

-

Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold ethanol.[8]

-

Dry the product and determine its mass and melting point.[8]

Visualizations

Synthetic Workflow

The following diagram illustrates the key steps in the Dilthey and Quint synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Historical Timeline of Synthesis

This diagram provides a timeline of the key developments in the synthesis of this compound.

Caption: Historical development of synthetic methods.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Einfache Darstellungsweise des Tetraphenyl‐cyclo‐pentadienons. (Die Reaktionsfähigkeit positivierter H‐Atome. V.) | Semantic Scholar [semanticscholar.org]

- 3. youtube.com [youtube.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. scribd.com [scribd.com]

- 7. youtube.com [youtube.com]

- 8. chemlab.truman.edu [chemlab.truman.edu]

Spectroscopic Profile of Tetraphenylcyclopentadienone: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for tetraphenylcyclopentadienone, a highly conjugated aromatic ketone. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics.

Introduction

This compound, also known as tetracyclone, is a crystalline organic compound that serves as a common diene in Diels-Alder reactions. Its unique electronic and structural properties, arising from its extensive π-conjugation, give rise to a distinct spectroscopic fingerprint. This document outlines the key spectroscopic data and the experimental methodologies used for their acquisition.

Spectroscopic Data

The following sections present the summarized spectroscopic data for this compound in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR spectra of this compound were recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ) [ppm] | Multiplicity | Number of Protons | Assignment |

| 6.90-6.96 | multiplet | 4 H | Aromatic Protons (C2'-H)[1] |

| 7.14-7.21 | multiplet | 4 H | Aromatic Protons (C3'-H)[1] |

| 7.21-7.23 | multiplet | 12 H | Remaining Aromatic Protons[1] |

Table 2: ¹³C NMR Spectroscopic Data for this compound (75.5 MHz, in CDCl₃) [2]

| Chemical Shift (δ) [ppm] | Assignment |

| 125.32 | C2, C5 (cyclopentadienone ring) |

| 127.48 | C4' (phenyl at C2) |

| 128.00 | C3' (phenyl at C2) |

| 128.06 | C3'' (phenyl at C3) |

| 129.93 | C4'' (phenyl at C3) |

| 130.34 | C1' (phenyl at C2) |

| 133.58 | C1'' (phenyl at C3) |

| 154.51 | C3, C4 (cyclopentadienone ring) |

| 200.25 | C1 (C=O) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is typically recorded using a potassium bromide (KBr) pellet.

Table 3: IR Spectroscopic Data for this compound (KBr Pellet)

| Frequency (cm⁻¹) | Assignment |

| ~3050-3080 | C-H stretching (aromatic) |

| ~1710-1720 | C=O stretching (conjugated ketone) |

| ~1625-1640 | C=C stretching (cyclopentadienone ring) |

| ~1590-1600 | C=C stretching (aromatic rings) |

| ~1440-1495 | C-C stretching (aromatic rings) |

| ~690-760 | C-H bending (out-of-plane, aromatic) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation in this compound results in characteristic absorption bands in the visible region, contributing to its deep purple color.

Table 4: UV-Vis Spectroscopic Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| Dichloromethane (CH₂Cl₂) | ~340, ~510[3] | Not specified |

| Acetonitrile (CH₃CN) | ~330, ~510[4] | Not specified |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

NMR Spectroscopy

-

Sample Preparation: A sample of 5-25 mg of dry this compound is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[5] The solution is transferred to a clean, dry 5 mm NMR tube.

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 300 MHz or higher field NMR spectrometer.[1] Standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded on a spectrometer operating at a frequency of 75.5 MHz or higher.[2] Proton decoupling is employed to simplify the spectrum and enhance sensitivity. A sufficient number of scans and a suitable relaxation delay are used to ensure accurate integration of all carbon signals.

IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Approximately 1-2 mg of finely ground this compound is mixed with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle.[6] The mixture is then compressed in a die under high pressure (8-10 tons) to form a thin, transparent pellet.[7][8]

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of a pure KBr pellet is recorded first and subtracted from the sample spectrum to correct for any atmospheric and instrumental interferences. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy

-

Sample Preparation: A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a known volume of a suitable UV-grade solvent (e.g., dichloromethane or acetonitrile).[3][4] This stock solution is then serially diluted to prepare a series of solutions of known concentrations.

-

Data Acquisition: The UV-Vis spectrum is recorded using a dual-beam spectrophotometer.[9] A cuvette filled with the pure solvent is used as a reference. The absorbance of the sample solutions is measured over a wavelength range of approximately 200-800 nm. The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.[10]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

References

- 1. Making sure you're not a bot! [oc-praktikum.de]

- 2. Making sure you're not a bot! [oc-praktikum.de]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. shimadzu.com [shimadzu.com]

- 7. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis - Kintek Solution [kindle-tech.com]

- 8. pelletpressdiesets.com [pelletpressdiesets.com]

- 9. agilent.com [agilent.com]

- 10. m.youtube.com [m.youtube.com]

A Comprehensive Technical Guide to Tetraphenylcyclopentadienone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tetraphenylcyclopentadienone, a versatile organic compound with significant applications in chemical synthesis and as a scaffold for the development of novel materials and potential therapeutic agents. This document covers its fundamental properties, nomenclature, detailed synthesis protocols, and its utility in various chemical transformations.

Core Identity and Nomenclature

This compound, often referred to as Tetracyclone, is a dark purple to black crystalline solid.[1][2] It is an important building block in organic synthesis, primarily utilized in Diels-Alder reactions and for the synthesis of complex polycyclic aromatic hydrocarbons.[1]

| Identifier | Value |

| CAS Number | 479-33-4[2][3][4] |

| Preferred IUPAC Name | 2,3,4,5-Tetraphenylcyclopenta-2,4-dien-1-one[1] |

| Other Names | Tetracyclone, TPCPD, Cyclone[1] |

| Molecular Formula | C₂₉H₂₀O[3][4] |

| Molecular Weight | 384.47 g/mol [3][4] |

Synthesis of this compound

The most common and established method for the synthesis of this compound is through a base-catalyzed double aldol condensation of benzil with dibenzyl ketone (1,3-diphenylacetone).[1] Variations of this method, including microwave-assisted synthesis, have been developed to improve yields and reduce reaction times.

Comparison of Synthetic Methodologies

| Parameter | Conventional Method | Microwave-Assisted Method |

| Reactants | Benzil, Dibenzyl Ketone | Benzil, Dibenzyl Ketone |

| Catalyst | Potassium Hydroxide (KOH) | Potassium Hydroxide (KOH) |

| Solvent | Ethanol | Polyethylene Glycol (PEG) or Ethanol |

| Reaction Time | 15 - 30 minutes | 1 - 2 minutes |

| Temperature | Reflux (approx. 78 °C) | Microwave irradiation (e.g., 150W) |

| Yield | 91 - 96% | ~82% |

Experimental Protocols

A. Conventional Synthesis: Aldol Condensation

This protocol is a well-established method for the laboratory-scale synthesis of this compound.

-

Materials:

-

Benzil (0.1 mole, 21 g)

-

Dibenzyl ketone (0.1 mole, 21 g)

-

95% Ethanol (150 mL)

-

Potassium Hydroxide (3 g) dissolved in 15 mL of ethanol.

-

-

Procedure:

-

In a 500-mL round-bottom flask, dissolve benzil and dibenzyl ketone in hot 95% ethanol.

-

Fit the flask with a reflux condenser and heat the solution to near its boiling point.

-

Slowly add the ethanolic potassium hydroxide solution in portions through the condenser.

-

After the initial frothing subsides, reflux the mixture for 15 minutes.

-

Cool the mixture to 0°C to allow for crystallization.

-

Filter the dark crystalline product by suction and wash with cold 95% ethanol.

-

The product can be further purified by recrystallization from a mixture of ethanol and benzene if desired.

-

B. Microwave-Assisted Synthesis

This method offers a significant reduction in reaction time, aligning with green chemistry principles.

-

Materials:

-

Benzil (5 mmol)

-

Dibenzyl ketone (5 mmol)

-

Potassium Hydroxide (catalytic amount)

-

Polyethylene Glycol (PEG-400) (1 mL)

-

-

Procedure:

-

In a microwave-safe vessel, mix benzil, dibenzyl ketone, and potassium hydroxide in polyethylene glycol.

-

Irradiate the mixture with microwaves (e.g., at 150 W) for 1-2 minutes with stirring.

-

After the reaction is complete, cool the mixture and add ethanol to precipitate the product.

-

Collect the solid product by filtration and wash with cold ethanol.

-

Chemical Reactivity and Applications

This compound is a versatile reagent in organic synthesis, primarily owing to its reactivity as a diene in Diels-Alder reactions. This reactivity allows for the construction of complex, multi-ring systems.

-

Diels-Alder Reactions: It readily reacts with various dienophiles. For example, its reaction with diphenylacetylene yields hexaphenylbenzene, and with benzyne, it forms 1,2,3,4-tetraphenylnaphthalene.[1] These products can serve as precursors to larger polycyclic aromatic hydrocarbons.

-

Ligand in Organometallic Chemistry: this compound is a ligand in organometallic chemistry. A notable example is the Shvo catalyst, a ruthenium complex derived from this compound, which is utilized in certain hydrogenation reactions.[1]

Relevance in Drug Discovery and Development

While this compound itself is not a therapeutic agent, its core structure and derivatives are of interest in medicinal chemistry. The rigid, polycyclic scaffolds that can be synthesized from this compound are valuable in the design of novel bioactive molecules.

Derivatives of this compound are being explored for their electronic properties and potential applications in materials science, such as in organic light-emitting diodes (OLEDs). The synthetic accessibility and the ability to functionalize the phenyl rings make it a suitable starting point for creating libraries of compounds for biological screening. Although specific signaling pathways involving this compound are not well-documented, the broader class of cyclopentenones has been investigated for various biological activities.

Visualizations

Diagram 1: Synthesis of this compound

Caption: Aldol condensation reaction for the synthesis of this compound.

Diagram 2: Diels-Alder Reactivity of this compound

Caption: Diels-Alder reaction of this compound with a dienophile.

Diagram 3: Generalized Workflow for Drug Discovery Scaffold

Caption: A generalized workflow for utilizing a core scaffold in drug discovery.

References

An In-depth Technical Guide to the Aldol Condensation Synthesis of Tetraphenylcyclopentadienone from Benzil

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of tetraphenylcyclopentadienone, a pivotal intermediate in organic synthesis, through the base-catalyzed aldol condensation of benzil with dibenzyl ketone (1,3-diphenylacetone). This guide details the reaction mechanism, experimental protocols, and key quantitative data, offering a thorough resource for laboratory application.

Introduction

The aldol condensation is a cornerstone of carbon-carbon bond formation in organic chemistry.[1] The synthesis of this compound from benzil and dibenzyl ketone is a classic example of a double aldol condensation, also known as the Claisen-Schmidt condensation.[1] This reaction creates a highly conjugated, dark-colored aromatic compound that serves as a versatile building block in the synthesis of various organic and organometallic compounds, including precursors for Diels-Alder reactions.[1][2]

The overall reaction is as follows:

Reaction Mechanism

The synthesis proceeds via a base-catalyzed double aldol condensation.[1] The mechanism can be summarized in the following key steps:

-

Enolate Formation: A strong base, typically potassium hydroxide (KOH), deprotonates the α-carbon of dibenzyl ketone, forming a nucleophilic enolate ion.[1]

-

First Aldol Addition: The enolate attacks one of the electrophilic carbonyl carbons of benzil.

-

First Dehydration: The resulting β-hydroxy ketone undergoes dehydration to form an α,β-unsaturated ketone.

-

Second Enolate Formation and Intramolecular Aldol Addition: A second enolate is formed on the other side of the ketone, which then attacks the remaining carbonyl group of the former benzil molecule in an intramolecular fashion.

-

Second Dehydration: A final dehydration step leads to the formation of the stable, five-membered ring of this compound.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from various reported experimental protocols for the synthesis of this compound.

Table 1: Reactant Quantities and Ratios

| Reagent | Molar Mass ( g/mol ) | Typical Molar Ratio | Example Quantities (Small Scale) | Example Quantities (Larger Scale) |

| Benzil | 210.23 | 1 | 0.2 g[3] | 21 g[4] |

| Dibenzyl Ketone | 210.27 | 1 | 0.2 g[3] | 21 g[4] |

| Potassium Hydroxide (KOH) | 56.11 | Catalytic | ~0.1 g (1 pellet)[3] | 3 g[4] |

| 95% Ethanol | 46.07 | Solvent | 5 mL[3] | 150 mL[4] |

Table 2: Reaction Conditions and Yields

| Parameter | Conventional Method | Microwave-Assisted Method |

| Reaction Time | 15 - 30 minutes[2][3][4] | 1 - 2 minutes[2] |

| Catalyst | Potassium Hydroxide (KOH)[3][4] | Potassium Hydroxide (KOH) / Anthranilic Acid[2] |

| Solvent | Ethanol[3][4] | Polyethylene Glycol (PEG-400) or Ethanol[2] |

| Temperature | Reflux (approx. 78 °C)[2] | Microwave irradiation at 150W[2] |

| Reported Yield | 62% - 96%[2][4][5] | 82%[2][5] |

| Melting Point | 218-220 °C[3][4] | 219-220 °C[2] |

Detailed Experimental Protocol (Conventional Method)

This protocol is adapted from established procedures and provides a reliable method for the synthesis of this compound in a laboratory setting.[4][6]

Materials:

-

Benzil (0.1 mole, 21 g)[4]

-

Dibenzyl ketone (1,3-diphenylacetone) (0.1 mole, 21 g)[4]

-

95% Ethanol (150 mL)[4]

-

Potassium Hydroxide (KOH) (3 g)[4]

-

Ethanol (for KOH solution) (15 mL)[4]

-

500-mL round-bottomed flask

-

Reflux condenser

-

Heating mantle or sand bath

-

Magnetic stir bar and stir plate

-

Buchner funnel and filter flask

-

Ice bath

Procedure:

-

Dissolution of Reactants: In a 500-mL round-bottomed flask, combine benzil (21 g) and dibenzyl ketone (21 g). Add 150 mL of 95% ethanol and a magnetic stir bar.[4]

-

Heating to Reflux: Fit the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle or sand bath. Stir the mixture to dissolve the solids.[3][4]

-

Addition of Catalyst: Separately, dissolve potassium hydroxide (3 g) in 15 mL of ethanol. Once the benzil and dibenzyl ketone solution is at a gentle reflux, slowly add the ethanolic KOH solution in portions through the top of the reflux condenser.[4] Be cautious as frothing may occur.[4]

-

Reflux Period: After the addition of the base is complete and any initial frothing has subsided, continue to reflux the reaction mixture for 15-30 minutes.[2][4] The solution will turn a dark color as the product precipitates.

-

Crystallization: After the reflux period, cool the reaction mixture slowly to room temperature, and then place it in an ice bath to complete the crystallization of the product.[3][4]

-

Isolation of Product: Collect the dark crystalline product by vacuum filtration using a Buchner funnel.[3][4]

-

Washing: Wash the crystals with two to three small portions of ice-cold 95% ethanol to remove any unreacted starting materials and impurities.[1][4]

-

Drying: Dry the product by pulling air through the funnel. For complete drying, the product can be placed in a desiccator.

-

Characterization: The final product should be a dark crystalline solid. The melting point of the purified product is 219-220 °C.[2][4] Further characterization can be performed using IR and NMR spectroscopy.[3]

Safety Precautions:

-

Potassium hydroxide is a strong base and should be handled with care to avoid skin contact.[3]

-

Ethanol is flammable; therefore, the reflux should be performed away from open flames in a well-ventilated fume hood.[1]

-

Handle hot glassware with appropriate clamps and heat-resistant gloves.[1]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The aldol condensation of benzil and dibenzyl ketone is a robust and high-yielding method for the synthesis of this compound.[1] The procedure is straightforward and suitable for both academic and industrial laboratory settings.[1] While the conventional method is reliable, alternative approaches such as microwave-assisted synthesis offer significant reductions in reaction time, aligning with the principles of green chemistry.[2] The choice of method will depend on the specific laboratory capabilities and desired throughput.

References

Unraveling the Propeller: A Technical Guide to the Shape of Tetraphenylcyclopentadienone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the distinct non-planar, propeller-shaped conformation of tetraphenylcyclopentadienone, a molecule of significant interest in organic synthesis. Through a detailed examination of its molecular geometry, this document provides a comprehensive understanding of the steric forces that govern its three-dimensional structure. The following sections present quantitative structural data, detailed experimental protocols for its synthesis and crystallographic analysis, and a visual representation of the intramolecular interactions that define its unique architecture.

Molecular Geometry and Structural Data

The defining characteristic of this compound is the pronounced out-of-plane twisting of its four phenyl substituents relative to the central cyclopentadienone core. This propeller-like arrangement is a direct consequence of steric hindrance between the bulky phenyl groups, which prevents the molecule from adopting a planar conformation. The resulting structure is a chiral propeller, with the phenyl rings twisted in the same direction.

The precise three-dimensional arrangement has been elucidated through single-crystal X-ray diffraction studies. The key structural parameters are summarized in the table below. The dihedral angles, which describe the twist of the phenyl rings relative to the central five-membered ring, are of particular importance in quantifying the propeller shape.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | I 1 2/a 1 |

| Unit Cell Dimensions | a = 24.2504 Å, b = 8.18850 Å, c = 21.5299 Å |

| α = 90°, β = 110.4910°, γ = 90° | |

| Bond Lengths (C₅O Core) | C1-C2, C3-C4, C5-C1: ~1.50 Å |

| C2-C3, C4-C5: ~1.35 Å | |

| Dihedral Angles | Phenyl rings relative to the C₅O plane |

| (Selected) | ~35° - 74° |

Note: The bond lengths and dihedral angles are approximate values derived from published crystallographic data. Specific values can be found in the cited literature.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved via a base-catalyzed aldol condensation reaction between benzil and dibenzyl ketone.[1][2][3]

Materials:

-

Benzil

-

Dibenzyl ketone (1,3-diphenylacetone)

-

Absolute Ethanol

-

Potassium Hydroxide (KOH)

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of benzil and dibenzyl ketone in hot absolute ethanol.

-

While stirring, slowly add a solution of potassium hydroxide in ethanol to the reaction mixture.

-

Heat the mixture to reflux for 15-30 minutes. A dark purple precipitate of this compound will form.

-

Allow the mixture to cool to room temperature, followed by cooling in an ice bath to maximize crystallization.

-

Collect the crystalline product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials and impurities.

-

The product can be further purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and benzene.[1]

Single-Crystal X-ray Diffraction Analysis

The determination of the precise molecular structure of this compound is accomplished through single-crystal X-ray diffraction.[4][5][6]

Methodology:

-

Crystal Growth: High-quality single crystals of this compound are grown by slow evaporation of a saturated solution of the compound in a suitable solvent, such as a toluene/ethanol mixture. The slow evaporation allows for the formation of well-ordered crystals suitable for diffraction.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and space group. The intensities of the diffracted X-rays are integrated and corrected for various experimental factors.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms. The atomic positions and thermal parameters are then refined against the experimental data to obtain the final, accurate molecular structure.

Visualization of Steric Hindrance

The following diagram illustrates the steric clashes between the phenyl groups that force the this compound molecule into its characteristic propeller shape.

Caption: Steric hindrance between adjacent phenyl groups in this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

Methodological & Application

Application Notes and Protocols: Tetraphenylcyclopentadienone as a Diene in Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraphenylcyclopentadienone (TPCPD), a dark purple to black crystalline solid, is a highly versatile and reactive diene for Diels-Alder cycloaddition reactions.[1][2] Its utility in organic synthesis stems from its ability to react with a variety of dienophiles, leading to the formation of complex polycyclic aromatic compounds. The reaction is often followed by a retro-Diels-Alder extrusion of carbon monoxide, driving the reaction towards a stable aromatic product. This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound as a diene in several key Diels-Alder reactions.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₉H₂₀O |

| Molar Mass | 384.47 g/mol |

| Appearance | Dark purple to black crystalline solid[1][2] |

| Melting Point | 219-220 °C[1] |

| Solubility | Soluble in organic solvents like benzene, chloroform; insoluble in water.[2] |

Synthesis of this compound

The most common and efficient method for synthesizing this compound is the base-catalyzed aldol condensation of benzil and dibenzyl ketone.

Quantitative Data for Synthesis of this compound

| Reactants | Catalyst | Solvent | Reaction Time | Yield | Melting Point (°C) |

| Benzil, Dibenzyl Ketone | Potassium Hydroxide | Ethanol | 15 minutes (reflux) | 91-96% | 218-220 |

Experimental Protocol: Synthesis of this compound

Materials:

-

Benzil (0.1 mole)

-

Dibenzyl ketone (0.1 mole)

-

Absolute Ethanol

-

Potassium Hydroxide (3 g)

-

Round-bottom flask (500 mL)

-

Reflux condenser

Procedure:

-

In a 500-mL round-bottomed flask, dissolve 21 g (0.1 mole) of benzil and 21 g (0.1 mole) of dibenzyl ketone in 150 mL of hot absolute ethanol.

-

Fit the flask with a reflux condenser and heat the solution until it is near its boiling point.

-

Slowly add a solution of 3 g of potassium hydroxide in 15 mL of absolute ethanol through the condenser in two portions.

-

After any initial frothing subsides, reflux the mixture for 15 minutes.

-

Cool the reaction mixture to 0 °C in an ice bath to induce crystallization.

-

Collect the dark crystalline product by vacuum filtration and wash it with three 10-mL portions of cold 95% ethanol.

-

Dry the product. The expected yield is 35-37 g (91-96%) with a melting point of 218–220 °C.

Characterization Data (¹H NMR, CDCl₃): δ 7.1-7.5 (m, 20H, Ar-H).

Reaction Mechanism: Synthesis of this compound

Caption: Aldol condensation mechanism for the synthesis of this compound.

Diels-Alder Reaction with Diphenylacetylene: Synthesis of Hexaphenylbenzene

This compound reacts with diphenylacetylene at high temperatures to yield hexaphenylbenzene, a highly stable aromatic compound, with the extrusion of carbon monoxide.

Quantitative Data for Synthesis of Hexaphenylbenzene

| Dienophile | Solvent | Temperature (°C) | Reaction Time | Yield | Melting Point (°C) |

| Diphenylacetylene | Benzophenone | ~300 (reflux) | 45 minutes | 84% | 454-456 |

Experimental Protocol: Synthesis of Hexaphenylbenzene

Materials:

-

This compound (8.0 g, 0.021 mole)

-

Diphenylacetylene (8.0 g, 0.043 mole)

-

Benzophenone (40 g)

-

Diphenyl ether

-

Benzene

-

Round-bottom flask (100 mL)

-

Air condenser

Procedure:

-

In a 100-mL round-bottom flask, melt 40 g of benzophenone over a flame.

-

Add 8.0 g of this compound and 8.0 g of diphenylacetylene to the molten benzophenone.

-

Attach an air condenser and heat the mixture to a brisk reflux (liquid temperature of 301–303 °C).

-

Observe the evolution of carbon monoxide as the purple color of the solution fades to a reddish-brown over 25-30 minutes.

-

After about 45 minutes, when the color no longer lightens, remove the heat and add 8 mL of diphenyl ether.

-

Allow the solution to cool to room temperature to crystallize the product.

-

Collect the crystals by filtration and wash with benzene to remove the solvent. The expected yield of colorless plates is 9.4 g (84%).

Characterization Data:

-

¹H NMR (CDCl₃): δ 6.86 (m, 30H, Ar-H).

-

¹³C NMR (CDCl₃): δ 125.1, 126.7, 131.5, 140.5.

-

IR (KBr, cm⁻¹): 3050, 1600, 1495, 1440, 700.

Reaction Mechanism: Diels-Alder Cycloaddition

Caption: General mechanism of the Diels-Alder reaction of TPCPD.

Diels-Alder Reaction with Benzyne: Synthesis of 1,2,3,4-Tetraphenylnaphthalene

Benzyne, a highly reactive dienophile, can be generated in situ and trapped with this compound to produce 1,2,3,4-tetraphenylnaphthalene.

Quantitative Data for Synthesis of 1,2,3,4-Tetraphenylnaphthalene

| Benzyne Precursor | Reagents | Solvent | Reaction Time | Yield | Melting Point (°C) |

| Phenyl[2-(trimethylsilyl)phenyl]iodonium triflate | TBAF | Dichloromethane | 30 minutes | 86% | 199-201[3][4] |

| Anthranilic acid | Isoamyl nitrite | 1,2-dimethoxyethane | 25 minutes (reflux) | 65.5% | 204-205/215-216 |

Experimental Protocol: Synthesis of 1,2,3,4-Tetraphenylnaphthalene (from Benzyne Precursor)

Materials:

-

This compound (1.54 g, 4.0 mmol)

-

Phenyl[2-(trimethylsilyl)phenyl]iodonium triflate (402 mg, 0.80 mmol)

-

Tetrabutylammonium fluoride (TBAF) (1 M in THF, 0.96 mL)

-

Dichloromethane (10 mL)

Procedure:

-

Under a nitrogen atmosphere, add this compound to a solution of phenyl[2-(trimethylsilyl)phenyl]iodonium triflate in dichloromethane.

-

Cool the reaction mixture to 0 °C.

-

Add the TBAF solution and stir the mixture at room temperature for 30 minutes.[5]

-

Quench the reaction with water and extract with dichloromethane.[5]

-

Dry the organic layer over anhydrous sodium sulfate and filter.[5]

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography (ethyl acetate:hexane = 1:99) to yield a white solid.[5]

Characterization Data:

-

¹H NMR (CDCl₃): δ 6.89-6.82 (m, 10H), 7.26-7.19 (m, 10H), 7.41-7.38 (m, 2H), 7.67-7.63 (m, 2H).[5]

-

¹³C NMR (CDCl₃): δ 125.3, 125.9, 126.4, 126.6, 127.0, 127.5, 131.3, 132.0, 138.4, 138.9, 139.6, 140.5.

Diels-Alder Reaction with Dimethyl Acetylenedicarboxylate (DMAD)

The reaction of this compound with DMAD, an electron-deficient alkyne, proceeds readily to form dimethyl 3,4,5,6-tetraphenylphthalate.

Quantitative Data for Reaction with DMAD

| Dienophile | Solvent | Reaction Condition | Yield |

| Dimethyl Acetylenedicarboxylate | Nitrobenzene | Reflux | 31.1% |

Experimental Protocol: Synthesis of Dimethyl 3,4,5,6-tetraphenylphthalate

Materials:

-

This compound (100 mg)

-

Dimethyl acetylenedicarboxylate (0.1 mL)

-

Nitrobenzene (1 mL)

-

Ethanol

Procedure:

-

In a small reaction tube, combine this compound, dimethyl acetylenedicarboxylate, and nitrobenzene.

-

Heat the mixture to reflux until the purple color of the solution turns to a tan color.

-

Cool the solution until it is warm to the touch and stir in 3 mL of ethanol.

-

Place the tube in an ice bath to complete crystallization.

-

Collect the solid product by vacuum filtration and wash with ethanol.

Characterization Data:

-

¹H NMR (CDCl₃): δ 3.65 (s, 6H, -OCH₃), 6.8-7.2 (m, 20H, Ar-H).

-

¹³C NMR (CDCl₃): δ 52.3 (-OCH₃), 126.0, 126.8, 129.7, 130.9, 132.2, 138.6, 139.3, 143.3, 168.7 (C=O).

Application in Drug Development: Reaction with N-Phenylmaleimide

The Diels-Alder reaction of this compound with maleimide derivatives can be employed in the synthesis of complex molecules with potential biological activity, such as cantharidin analogs for cancer therapy. The high reactivity of maleimides as dienophiles makes this a favorable transformation.

Experimental Workflow: Synthesis of a Cantharidin-like Compound

Caption: Workflow for the synthesis and evaluation of a cantharidin-like compound.

Protocol Notes for Reaction with N-Phenylmaleimide

While a specific, detailed protocol for the reaction of this compound with N-phenylmaleimide was not found in the initial search, a general procedure can be inferred from similar reactions. The reaction is typically carried out in a high-boiling solvent at elevated temperatures. A typical procedure would involve refluxing equimolar amounts of this compound and N-phenylmaleimide in a solvent such as n-butanol for several hours. The progress of the reaction can be monitored by TLC. Upon completion, the product can be isolated by cooling the reaction mixture and collecting the precipitate by filtration. Further purification can be achieved by recrystallization.

Disclaimer: The provided protocols are for informational purposes only and should be carried out by trained professionals in a laboratory setting with appropriate safety precautions.

References

Application Note: Synthesis of Hexaphenylbenzene via Diels-Alder Reaction

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of hexaphenylbenzene from tetraphenylcyclopentadienone and diphenylacetylene. The methodology is based on a [4+2] Diels-Alder cycloaddition followed by a cheletropic extrusion of carbon monoxide. This reaction is a classic example of forming a highly stable, sterically crowded aromatic system.

Introduction

Hexaphenylbenzene is a polycyclic aromatic hydrocarbon consisting of a central benzene ring substituted with six phenyl groups.[1] Due to its unique propeller-like structure and high thermal stability, it serves as a crucial building block in materials science for creating porous organic polymers for gas storage, dendrimers, and as a precursor to hexa-peri-hexabenzocoronene.[2]

The most common and reliable synthesis route is the Diels-Alder reaction between this compound (the diene) and diphenylacetylene (the dienophile).[3] This reaction proceeds at high temperatures, and the intermediate adduct spontaneously eliminates a molecule of carbon monoxide to yield the highly stable hexaphenylbenzene.[4]

Reaction Mechanism

The synthesis proceeds in two key steps:

-

Diels-Alder Cycloaddition: The conjugated diene, this compound, reacts with the dienophile, diphenylacetylene, in a [4+2] cycloaddition to form a bridged norbornadien-7-one derivative as a transient intermediate.[4]

-

Cheletropic Extrusion: This unstable intermediate readily undergoes a cheletropic reaction, extruding a molecule of carbon monoxide (CO) to form the final aromatic product, hexaphenylbenzene.[4] The loss of gaseous CO makes this step irreversible and drives the reaction to completion.[5]

Quantitative Data

The following table summarizes the properties of the key compounds and the reaction parameters.

| Parameter | This compound | Diphenylacetylene | Hexaphenylbenzene |

| Role in Reaction | Diene | Dienophile | Product |

| Molecular Formula | C₂₉H₂₀O[6] | C₁₄H₁₀ | C₄₂H₃₀[7] |

| Molar Mass ( g/mol ) | 384.48[6] | 178.23 | 534.69[8] |

| Appearance | Dark purple/black solid[6] | White solid | Colorless plates / White solid[1][9] |

| Melting Point (°C) | 219 - 220[6] | 60 - 62 | 454 - 456[1][9] |

| Quantity Used (g) | 8.0 | 8.0 | N/A |

| Moles Used (mol) | ~0.021 | ~0.045 | N/A |

| Reaction Temperature (°C) | N/A | N/A | 301 - 303 (Reflux in Benzophenone)[9] |

| Reaction Time (min) | N/A | N/A | ~45[9] |

| Typical Yield (%) | N/A | N/A | 84%[9] |

Experimental Protocol

This protocol is adapted from the procedure published in Organic Syntheses, which utilizes benzophenone as a high-boiling solvent to facilitate the reaction on a larger scale.[9]

Materials and Equipment:

-

This compound (8.0 g, 0.021 mol)

-

Diphenylacetylene (8.0 g, 0.043 mol)

-

Benzophenone (40 g)

-

Diphenyl ether (8 ml)

-

Benzene (for washing)

-

100-mL round-bottomed flask with a ground-glass joint

-

Air condenser

-

Microburner or heating mantle

-

Buchner funnel and vacuum filtration apparatus

Procedure:

-

Setup: Charge a 100-mL round-bottomed flask with 40 g of benzophenone. Gently heat the flask over a flame or with a heating mantle to melt the solid.

-

Addition of Reactants: Once the benzophenone is molten, add 8.0 g of this compound and 8.0 g of diphenylacetylene to the flask. Use a paper cone or powder funnel to avoid material sticking to the neck of the flask.[9]

-

Reaction: Attach an air condenser and heat the mixture with a microburner or heating mantle. The mixture should reflux briskly, with the liquid phase reaching a temperature of 301–303°C.[9]

-

Monitoring the Reaction: The initial dark purple color of the solution will begin to fade after 15-20 minutes as carbon monoxide is evolved. The reaction is considered complete when the color changes to a reddish-brown and no further lightening is observed, which typically takes about 45 minutes.[9]

-

Workup - Part 1: Remove the heat source and carefully add 8 ml of diphenyl ether to the hot solution. This prevents the benzophenone solvent from solidifying as it cools.[9] Reheat gently if any crystals separate to bring them back into solution.

-

Crystallization: Allow the flask to cool slowly to room temperature to facilitate the crystallization of hexaphenylbenzene.

-

Workup - Part 2 (Isolation): Collect the colorless crystalline plates by vacuum filtration using a Buchner funnel.

-

Purification: Wash the collected product thoroughly with benzene to remove the brown solvent (benzophenone/diphenyl ether).

-

Drying and Characterization: Dry the purified product. The expected yield is approximately 9.4 g (84%).[9] Characterize the product by determining its melting point, which should be 454–456°C (measured in a sealed capillary).[9] For further purification, the product can be recrystallized from diphenyl ether.[9]

References

- 1. Hexaphenylbenzene - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Hexaarylbenzene based high-performance p-channel molecules for electronic applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00217A [pubs.rsc.org]

- 4. Renewable Solvents for Diels–Alder/Cheletropic Reaction Sequences: Preparation of Pentaphenylbenzene and 1,2,4-Triphenyltriphenylene [mdpi.com]

- 5. d.web.umkc.edu [d.web.umkc.edu]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Hexaphenylbenzene [webbook.nist.gov]

- 8. scbt.com [scbt.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols: Tetraphenylcyclopentadienone in Graphene Nanoribbon Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Graphene nanoribbons (GNRs), quasi-one-dimensional strips of graphene, have garnered significant attention for their potential applications in next-generation electronics, optoelectronics, and advanced materials for drug delivery and biosensing. Unlike semi-metallic graphene, GNRs can exhibit a substantial electronic bandgap, a crucial property for semiconductor applications, which is tunable based on their width and edge structure. "Bottom-up" chemical synthesis, starting from molecular precursors, offers atomic precision in the fabrication of GNRs, enabling the synthesis of structurally well-defined materials with tailored properties.[1][2]